1-(4-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or quinones.
Reduction: Formation of reduced derivatives.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its fluorinated and methoxylated phenyl groups can enhance its binding affinity and specificity.
Medicine
In medicinal chemistry, 1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE may exhibit potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Further research is needed to fully understand its pharmacological profile.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The fluorinated and methoxylated phenyl groups may enhance its binding affinity and selectivity, leading to modulation of biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-FLUOROPHENYL)-2-[2-(4-HYDROXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 1-(4-CHLOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness
Compared to similar compounds, 1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both fluorine and methoxy groups can enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
Molecular Formula |
C27H22FNO4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22FNO4/c1-16-3-12-22-21(15-16)25(30)23-24(18-6-8-19(28)9-7-18)29(27(31)26(23)33-22)14-13-17-4-10-20(32-2)11-5-17/h3-12,15,24H,13-14H2,1-2H3 |
InChI Key |
ZDICCOBPMKJRML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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